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Compound of Interest

Compound Name: 2,4-Difluoroaniline hydrochloride

CAS No.: 57491-43-7

Cat. No.: B1259902

Get Quote

Executive Summary
2,4-Difluoroaniline hydrochloride (2,4-DFA·HCl) serves as a critical fluorinated building block

in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fluoroquinolone antibiotics,

and triazole antifungals. While the free base (2,4-difluoroaniline) is the reactive species in

nucleophilic substitutions, the hydrochloride salt is frequently preferred for raw material

sourcing due to its enhanced oxidative stability and crystalline handling properties.

This guide provides a technical roadmap for utilizing 2,4-DFA·HCl, focusing on its conversion to

reactive intermediates, specific application in Diflunisal and Tosufloxacin synthesis, and

validated analytical protocols.

Chemical Profile & Specifications
The introduction of fluorine atoms at the 2- and 4-positions of the aniline ring significantly alters

the electronic landscape of the molecule. The fluorine atoms exert a strong inductive

withdrawal (-I) effect, reducing the basicity of the amine compared to aniline, while

simultaneously deactivating the ring towards electrophilic attack but activating it for nucleophilic

aromatic substitution (SnAr) at the 5-position (relative to the amine).
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Property Specification Notes

Compound Name
2,4-Difluoroaniline

Hydrochloride
Stable salt form

Free Base CAS 367-25-9 Liquid at RT (mp -7.5°C)

Salt CAS 1218967-06-6 (Generic HCl)
Solid, white to off-white

crystals

Molecular Weight 165.57 g/mol (HCl salt) Free base: 129.11 g/mol

Solubility Water (High), Methanol (High) Free base is lipophilic

pKa ~3.26 (Conjugate acid)
Less basic than aniline (pKa

~4.[1]6)

Stability Hygroscopic; Air-sensitive
Store under inert gas; protect

from light

Strategic Pharmaceutical Applications
Synthesis of Diflunisal (NSAID)
Diflunisal is a salicylic acid derivative where the acetyl group of aspirin is replaced by a

difluorophenyl ring, increasing potency and duration of action. 2,4-Difluoroaniline is the source

of this hydrophobic aryl tail.[2]

Mechanism: The synthesis typically proceeds via a Gomberg-Bachmann or Sandmeyer-type

reaction. The 2,4-DFA is diazotized to form a diazonium salt, which is then coupled with

benzene or anisole.

Key Transformation: 2,4-DFA

Diazonium Salt

Biaryl Intermediate

Diflunisal.

Synthesis of Tosufloxacin (Fluoroquinolone Antibiotic)
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Tosufloxacin is a broad-spectrum antibiotic. 2,4-Difluoroaniline is used to construct the N-1 aryl

substituent of the naphthyridine core.

Mechanism: The 2,4-DFA acts as a nucleophile, reacting with an ethoxymethylene malonate

or similar diester derivative (e.g., ethyl 2-(ethoxymethylene)-3-oxo-3-(pyridin-2-

yl)propanoate) followed by cyclization (Gould-Jacobs reaction).

Key Transformation: 2,4-DFA + EMME Derivative

Enamine Intermediate

Cyclization

Tosufloxacin Core.

Agrochemicals & Antifungals
The 2,4-difluorophenyl moiety is a "privileged structure" in triazole antifungals (e.g.,

Fluconazole, Voriconazole), often introduced via 1-bromo-2,4-difluorobenzene, which can be

derived from 2,4-DFA via Sandmeyer bromination.

Experimental Protocols
Protocol A: Liberation of Free Base from HCl Salt
Rationale: Many palladium-catalyzed couplings (Buchwald-Hartwig) or nucleophilic additions

require the free amine. The HCl salt must be neutralized immediately prior to use to prevent

oxidation.

Materials:

2,4-Difluoroaniline HCl (10.0 mmol)

Sodium Hydroxide (1M aqueous solution)

Dichloromethane (DCM) or Ethyl Acetate

Brine (Sat. NaCl)

Procedure:
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Dissolution: Suspend 1.65 g of 2,4-DFA·HCl in 20 mL of water. Stir until fully dissolved (pH

will be acidic).

Neutralization: Slowly add 1M NaOH (approx. 11-12 mL) dropwise while monitoring pH.

Adjust to pH > 10. The solution will become turbid as the free base oil separates.

Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

.

Concentration: Filter and concentrate under reduced pressure (Rotavap) at 30°C.

Yield: Expect ~1.2 g of pale yellow oil. Use immediately.

Protocol B: Diazotization & Biaryl Coupling (Diflunisal
Pathway)
Rationale: This protocol demonstrates the conversion of the amine to a diazonium species, a

versatile intermediate for biaryl synthesis.

Materials:

2,4-Difluoroaniline (Free base from Protocol A)

Sodium Nitrite (

)

Hydrochloric Acid (conc.)

Benzene (or Anisole for safer alternative)

Copper powder (Catalyst)

Procedure:
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Diazotization: Dissolve 2,4-DFA (10 mmol) in 10 mL water and 2.5 mL conc. HCl. Cool to 0-

5°C in an ice bath.

Add a solution of

(0.75 g in 2 mL water) dropwise, maintaining temp < 5°C. Stir for 20 min. (Check for excess
nitrite with starch-iodide paper).

Coupling (Gomberg-Bachmann): Add the cold diazonium solution to a mixture of Benzene

(20 mL) and Copper powder (1.0 g) at 0°C.

Reaction: Allow the mixture to warm to room temperature and then reflux for 2 hours.

Nitrogen gas evolution indicates reaction progress.

Workup: Filter off copper. Wash organic layer with 1M NaOH (to remove phenolic

byproducts) and water. Dry and concentrate to obtain 2,4-difluorobiphenyl.

Visual Workflows
Diagram 1: Diflunisal Synthesis Pathway
This flowchart illustrates the transformation of 2,4-Difluoroaniline into the anti-inflammatory

drug Diflunisal.
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(Final API)
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Hydrolysis
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Caption: Synthesis of Diflunisal via diazotization of 2,4-Difluoroaniline and subsequent biaryl

coupling.

Diagram 2: Salt-to-Base Conversion Workflow
A critical preparation step for utilizing the stable HCl salt in nucleophilic applications.
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Caption: Protocol for converting the stable HCl salt into the reactive free base form.

Analytical Quality Control
HPLC Method (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Phosphoric Acid in Water
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Mobile Phase B: Acetonitrile

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min

Detection: UV @ 254 nm

Retention Time: ~7.5 min (varies by column). The difluoro substitution makes it elute later

than aniline but earlier than dichloroaniline.

NMR Identification ( -NMR, 400 MHz, )
3.6 ppm: Broad singlet (2H,

) – Disappears on

shake.

6.7 - 6.9 ppm: Multiplets (3H, Aromatic protons). The coupling patterns are complex due to

and

coupling.

Safety & Toxicology
Hazard Class: Toxic (6.1)

Methemoglobinemia: Like many anilines, 2,4-DFA can oxidize hemoglobin to

methemoglobin, reducing oxygen transport. Symptoms include cyanosis (blue skin/lips).

Skin Absorption: Highly toxic via dermal route. Double gloving (Nitrile) is mandatory.

First Aid: In case of exposure, administer oxygen.[3] Methylene blue is the specific antidote

for methemoglobinemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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